4-(2-Aminoethyl)piperazin-2-one
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Overview
Description
4-(2-Aminoethyl)piperazin-2-one is a versatile chemical compound with a piperazine core structure. . The presence of both amino and piperazine functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst. This process produces various ethylene amines, including this compound, which can then be purified by distillation .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)piperazin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2-Aminoethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential therapeutic agents.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of epoxy resin curing agents, corrosion inhibitors, and surface activation agents.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
4-(2-Aminoethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
2-(Piperazin-1-yl)ethan-1-amine: Similar in structure but lacks the ketone functional group.
1-(2-Aminoethyl)piperazine: Another derivative with similar applications but different reactivity due to the absence of the ketone group.
The uniqueness of this compound lies in its combination of amino and ketone functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-(2-aminoethyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-6(10)5-9/h1-5,7H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBJDNXKWZSLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428331 |
Source
|
Record name | 4-(2-Aminoethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145625-71-4 |
Source
|
Record name | 4-(2-Aminoethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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